3-Amino-4-(azepan-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(azepan-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-9-10(13(15)17)5-6-12(11)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWYUKYXYHXEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 3 Amino 4 Azepan 1 Yl Benzamide
Retrosynthetic Approaches for the Efficient Synthesis of 3-Amino-4-(azepan-1-yl)benzamide
A logical retrosynthetic analysis of this compound identifies key bond disconnections that simplify the molecule into readily available starting materials. The primary disconnections are the amide bond and the C-N bond between the aromatic ring and the azepane moiety.
This strategy involves three main transformations:
Amide Disconnection: The benzamide (B126) can be disconnected to a corresponding benzoic acid derivative and ammonia (B1221849).
C-N Bond Disconnection (Aromatic): The bond between the benzene (B151609) ring and the azepane nitrogen can be broken, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This points to a 4-halo-3-nitrobenzoic acid derivative as a key precursor.
Functional Group Interconversion: The 3-amino group is retrosynthetically derived from the reduction of a nitro group, which is a common and efficient transformation. The nitro group also serves as an activating group for the preceding SNAr reaction.
This analysis leads to a proposed synthetic pathway starting from a 4-substituted-3-nitrobenzoic acid, such as 4-chloro-3-nitrobenzoic acid, and azepane. This approach is illustrated in the retrosynthesis strategy for related chromene-based pyrimidines, which also relies on key building blocks for molecular diversity. nih.gov
Table 1: Key Building Blocks for the Synthesis of this compound
| Building Block | Chemical Name | Role in Synthesis |
| 1 | 4-Halo-3-nitrobenzoic acid (e.g., 4-Chloro-3-nitrobenzoic acid) | Aromatic core and precursor for SNAr reaction. |
| 2 | Azepane | Nucleophile for introduction of the seven-membered ring. |
| 3 | Ammonia or an Amide Source | To form the primary benzamide functionality. |
Development and Optimization of Scalable Synthetic Routes for this compound
A scalable synthetic route for this compound can be developed based on the retrosynthetic blueprint. A common, high-yielding sequence involves starting with a commercially available substituted nitrobenzoic acid. researchgate.net A plausible multi-step synthesis is outlined below.
Step 1: Amidation of 4-Chloro-3-nitrobenzoic acid. The synthesis can begin with the conversion of 4-chloro-3-nitrobenzoic acid to its corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride. The subsequent reaction with ammonia or an ammonia equivalent yields 4-chloro-3-nitrobenzamide (B92726).
Step 2: Nucleophilic Aromatic Substitution (SNAr). The resulting 4-chloro-3-nitrobenzamide is then subjected to a nucleophilic aromatic substitution reaction with azepane. The electron-withdrawing nitro group ortho to the chlorine atom facilitates this substitution. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to yield 4-(azepan-1-yl)-3-nitrobenzamide.
Step 3: Reduction of the Nitro Group. The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), iron powder in acidic medium, or tin(II) chloride. This step yields the target compound, this compound. A similar reduction step is employed in the synthesis of 3-amino-4-methoxybenzanilide. google.com
For optimization and scalability, microwave-assisted synthesis could be employed to shorten reaction times, particularly in the SNAr step. researchgate.netmdpi.com
Table 2: Proposed Scalable Synthetic Route
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Amidation | i) SOCl₂, reflux; ii) aq. NH₃ | 4-Chloro-3-nitrobenzamide |
| 2 | SNAr | Azepane, K₂CO₃, DMSO, 80-100 °C | 4-(Azepan-1-yl)-3-nitrobenzamide |
| 3 | Nitro Reduction | H₂, Pd/C, Methanol, room temp. | This compound |
Strategies for the Preparation of Stereoisomers and Enantiopure Forms of this compound
The parent compound, this compound, is achiral and therefore does not exist as stereoisomers or enantiopure forms. The structure lacks any stereocenters.
However, chiral analogues could be synthesized to explore stereospecific interactions in biological systems. This can be achieved by introducing chirality into the molecule, most commonly on the azepane ring. Strategies for preparing such enantiopure forms include:
Asymmetric Synthesis: Utilizing a chiral starting material, such as an enantiopure substituted azepane derivative, in the SNAr step.
Chiral Resolution: Synthesizing a racemic mixture of a chiral analogue and then separating the enantiomers using techniques like chiral chromatography. Chiral chromatography is a powerful but often expensive technique for large-scale applications. researchgate.net
Biocatalysis: Employing enzymes, such as transaminases, to perform stereoselective reactions. Transaminases are effective for the synthesis of enantiopure amines from prochiral ketones, a method that could be adapted to produce chiral building blocks. rsc.org The use of biocatalysis is a growing field for producing highly enantiopure β-amino acids and other chiral synthons. researchgate.net
Design and Synthesis of Chemically Modified Analogues of this compound for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR), chemically modified analogues of this compound are designed and synthesized. These studies systematically alter specific parts of the molecule to determine their effect on biological activity. Key areas for modification include the benzamide core, the azepane moiety, and the 3-amino group.
The benzamide core offers several positions for modification to probe its role in molecular interactions.
Amide Group Modification: The primary amide (-CONH₂) can be substituted to form secondary or tertiary amides. For instance, in related benzamide derivatives, N-aryl substitution has been explored to investigate interactions with aromatic surfaces in biological targets. nih.gov
Benzene Ring Substitution: Additional substituents can be introduced onto the benzene ring at positions 2, 5, or 6. These substituents (e.g., halogens, alkyl, alkoxy groups) can alter the electronic properties, lipophilicity, and steric profile of the molecule.
Isosteric Replacement: The benzamide group could be replaced with other functionalities, such as a sulfonamide, to evaluate the importance of the carbonyl group for activity. drugbank.com
Table 3: Examples of Benzamide Core Modifications for SAR Studies
| Modification Type | Example of Modified Group | Rationale |
| N-Alkylation/Arylation | -CONH-Aryl | To explore π-stacking interactions. nih.gov |
| Ring Substitution | Addition of -F, -Cl, -CH₃ | To modulate electronics and lipophilicity. |
| Isosteric Replacement | Replacement of -CONH₂ with -SO₂NH₂ | To assess the role of the carbonyl group as a hydrogen bond acceptor. |
Ring Size Variation: The azepane ring can be replaced with smaller (e.g., pyrrolidine, piperidine) or larger rings to determine the optimal ring size for activity.
Ring Substitution: Introducing substituents (e.g., methyl, hydroxyl, fluorine) at different positions on the azepane ring can probe specific interactions within a binding pocket and can introduce chirality.
Ring Unsaturation or Heteroatom Introduction: Introducing double bonds or additional heteroatoms (e.g., oxygen, sulfur) into the ring can impose conformational constraints and introduce new potential interaction points.
Table 4: Strategies for Azepane Moiety Diversification
| Modification Strategy | Example Analogue Structure | Purpose |
| Ring Contraction | 3-Amino-4-(piperidin-1-yl)benzamide | Investigate impact of smaller ring size and altered conformation. |
| Ring Expansion | 3-Amino-4-(azocan-1-yl)benzamide | Investigate impact of larger, more flexible ring. |
| Substitution | 3-Amino-4-(3-methylazepan-1-yl)benzamide | Probe for specific hydrophobic pockets and introduce a stereocenter. |
The 3-amino group is a key functional group that can act as a hydrogen bond donor and a site of positive charge when protonated. Its modification is crucial for understanding its role.
Acylation/Sulfonylation: Converting the amino group to an amide or sulfonamide (e.g., -NHC(O)R, -NHSO₂R) neutralizes its basicity and introduces different steric and electronic features. This is a common strategy in medicinal chemistry. nih.gov
Alkylation: N-alkylation to form secondary or tertiary amines (-NHR, -NR₂) can modulate basicity and lipophilicity.
Conversion to Other Functional Groups: The amino group can be a synthetic handle for conversion into other functionalities, such as an azide (B81097) or a halogen, via diazonium salt chemistry, allowing for broad structural diversification.
Table 5: Modifications of the 3-Amino Group
| Modification Type | Resulting Functional Group | Effect on Properties |
| Acylation | -NH-C(O)-R | Removes basicity, adds hydrogen bond acceptor. |
| Alkylation | -NH-CH₃ | Increases lipophilicity, slightly alters basicity. |
| Diazotization/Substitution | -F, -Cl, -Br | Replaces hydrogen bonding donor with a halogen. |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov
Key areas for the application of green chemistry in the proposed synthesis include:
Catalytic Amide Bond Formation: Traditional amide synthesis often relies on stoichiometric activating agents, leading to significant waste. sigmaaldrich.com Catalytic methods, such as those using boronic acids or transition metals, offer a greener alternative by reducing waste and often proceeding under milder conditions. ucl.ac.ukcatalyticamidation.info The only byproduct in an ideal catalytic amidation of a carboxylic acid and an amine is water. catalyticamidation.info
Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Replacing hazardous solvents with greener alternatives like water or cyclopentyl methyl ether (CPME) can significantly improve the environmental profile of a synthesis. nih.govmdpi.com For instance, an ion-associate complex of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, was synthesized in deionized water at room temperature, exemplifying a green chemistry approach. mdpi.com
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.orgchemistryviews.org Catalytic reactions, by their nature, improve atom economy compared to stoichiometric reactions. For example, a ruthenium-catalyzed synthesis of amides from alcohols and nitriles proceeds with 100% atom economy. chemistryviews.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) for amide bond formation is a rapidly growing area of green chemistry. rsc.org Enzymes like Candida antarctica lipase (B570770) B can catalyze the direct amidation of carboxylic acids and amines with high efficiency and selectivity, often under mild conditions and in green solvents. nih.gov
A comparison of traditional versus greener approaches for key synthetic steps is presented in the table below.
| Reaction Step | Traditional Method | Green Chemistry Approach | Key Green Advantages |
| Amide Formation | Use of stoichiometric coupling reagents (e.g., DCC, HATU) in chlorinated solvents. | Catalytic amidation using boronic acid or transition metal catalysts in greener solvents (e.g., water, CPME), or biocatalysis. nih.govucl.ac.ukrsc.org | Higher atom economy, reduced waste, use of less hazardous solvents, milder reaction conditions. |
| C-N Bond Formation | Classical methods requiring harsh conditions (e.g., high temperatures, strong bases). | Palladium-catalyzed Buchwald-Hartwig amination with lower catalyst loading and milder bases. wikipedia.orglibretexts.org | Lower energy consumption, higher functional group tolerance, broader substrate scope. |
| Reduction of Nitro Group | Use of stoichiometric metal reductants (e.g., iron, tin) in acidic media, generating significant metal waste. | Catalytic hydrogenation using H2 gas with a recoverable catalyst (e.g., Pd/C) in a greener solvent like ethanol. researchgate.net | Elimination of stoichiometric metal waste, use of a clean reductant (H2), catalyst can be recycled. |
The following table provides a more detailed look at specific catalytic systems and their green attributes.
| Catalyst System | Reaction Type | Greener Solvent Compatibility | Atom Economy | Noteworthy Features |
| Boronic Acid Catalysts | Amidation | Toluene (with water removal), potential for greener solvents. ucl.ac.uk | High | Organocatalytic, avoids transition metals. |
| Titanium Tetrafluoride (TiF4) | Amidation | Toluene. rsc.org | High | Efficient for a range of carboxylic acids and amines. rsc.org |
| Candida antarctica Lipase B (CALB) | Amidation | Cyclopentyl methyl ether (CPME). nih.gov | High | Biocatalytic, mild conditions, high selectivity. nih.gov |
| Ruthenium-NHC Catalysts | Amidation from alcohols and nitriles | Not specified. chemistryviews.org | 100% | Redox-neutral, complete atom economy. chemistryviews.org |
| Palladium-Phosphine Ligand Complexes | Buchwald-Hartwig Amination | THF, Toluene, t-BuOH, Dioxane (can tolerate some water). libretexts.org | High | High efficiency and selectivity, broad substrate scope. numberanalytics.com |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more sustainable and environmentally responsible manner.
No Publicly Available Data for this compound Prevents In-Depth Analysis
Despite a comprehensive search for scientific literature and data, no publicly available information could be found for the chemical compound this compound. Consequently, the requested detailed analysis of its molecular target interactions and mechanistic pathways cannot be provided at this time.
The inquiry sought a thorough examination of the biophysical and functional characteristics of this compound, including its binding affinity, structural interactions with macromolecular targets, and its effects on enzymes and receptors. However, a systematic review of scientific databases and chemical information repositories yielded no specific studies, publications, or data sets pertaining to this exact molecule.
The planned article was to be structured around a detailed outline, covering:
Biophysical Characterization: This would have included quantitative analysis of binding affinity and kinetics, structural determination of target complexes through X-ray crystallography and cryo-electron microscopy, and investigation of protein interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Functional Characterization: This section was intended to detail enzyme inhibition kinetics and the compound's mechanism of action, as well as its profile as a receptor agonist or antagonist.
The absence of any specific research on this compound in the public domain makes it impossible to generate the scientifically accurate and informative content requested for each of these sections. While information exists for structurally related compounds, the strict focus on the specified molecule, as per the instructions, cannot be fulfilled.
It is possible that this compound is a novel compound that has not yet been extensively studied or that research pertaining to it is proprietary and not publicly disclosed. Without foundational research data, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, until research on this compound is published and becomes accessible, a detailed elucidation of its molecular interactions and mechanisms remains beyond the scope of current public knowledge.
Elucidation of Molecular Target Interactions and Mechanistic Pathways of 3 Amino 4 Azepan 1 Yl Benzamide
Proteomic and Ligand-Based Approaches for Deconvoluting the Molecular Targets of 3-Amino-4-(azepan-1-yl)benzamide
No publicly available studies were identified that have utilized proteomic or ligand-based approaches to deconstruct the molecular targets of this compound. Methodologies such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction have not been reported for this compound.
Investigation of Cellular Signaling Pathways Regulated by this compound
There is no information available in published literature concerning the specific cellular signaling pathways that are modulated by this compound. Consequently, data on its effects on key cellular processes, such as proliferation, apoptosis, or differentiation, and the signaling cascades involved, remain uncharacterized.
Analysis of Off-Target Interactions and Polypharmacology of this compound
An analysis of the off-target interactions and the broader polypharmacological profile of this compound has not been described in the available scientific resources. Kinase profiling, receptor screening panels, and other safety pharmacology studies that would elucidate potential off-target effects have not been published for this compound. While the benzamide (B126) scaffold is present in numerous biologically active compounds with diverse targets, this general information cannot be specifically attributed to this compound without direct experimental evidence.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 3 Amino 4 Azepan 1 Yl Benzamide Derivatives
Systematic Design and Synthesis of 3-Amino-4-(azepan-1-yl)benzamide Analogues for SAR Profiling
The design and synthesis of analogues of this compound are crucial for establishing a comprehensive Structure-Activity Relationship (SAR) profile. While specific synthesis routes for this exact compound are not detailed in the available literature, general methods for creating substituted benzamides are well-documented. wisdomlib.orgnih.gov These typically involve the coupling of a substituted benzoic acid with an appropriate amine. nih.gov For analogues of this compound, this would likely involve the reaction of a derivative of 3-amino-4-(azepan-1-yl)benzoic acid with various amines or the reaction of 3-amino-4-(azepan-1-yl)aniline with different benzoyl chlorides.
A common synthetic strategy starts with a commercially available precursor, such as p-amino acetophenone, which can be reacted with substituted benzoyl chlorides to form an amide linkage. wisdomlib.org Subsequent chemical transformations can then be performed to introduce the desired functional groups. For instance, a patent for 3- and 4-amino-N-(alkyl phenyl) benzamide (B126) compounds describes the synthesis starting from the corresponding nitrobenzanilide, which is then reduced to the aminobenzanilide. google.com The synthesis of related structures, such as 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, has been achieved through multicomponent reactions, showcasing the versatility of synthetic approaches in this chemical space. mdpi.com
The systematic design of analogues would involve modifying key positions of the this compound scaffold:
The Benzamide Moiety: Altering the substituents on the benzamide ring can influence electronic properties and steric interactions.
The Amino Group: The position and substitution of the amino group are critical for activity in many aminobenzamide series.
The Azepane Ring: Modifications to the seven-membered azepane ring, such as changing its size or introducing substituents, can impact lipophilicity and conformational flexibility.
By synthesizing a library of such analogues, researchers can systematically probe the effects of these structural changes on biological activity, thereby building a detailed SAR profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For the class of aminophenyl benzamides, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory activity against targets like Histone Deacetylase (HDAC). nih.gov
A study on 48 aminophenyl benzamide derivatives as HDAC inhibitors developed a robust 3D-QSAR model with high predictive power (q² = 0.85) and an excellent correlation coefficient (r² = 0.99). nih.gov This model highlighted the importance of several factors in determining the inhibitory potency:
Hydrophobicity: A crucial factor, where the inclusion of hydrophobic substituents was found to enhance HDAC inhibition. nih.gov
Hydrogen Bonding: Hydrogen bond donating groups positively contribute to the inhibitory activity. nih.gov
Electronic Effects: Electron-withdrawing groups were found to have a negative influence on potency. nih.gov
These findings provide a set of guidelines for designing novel aminobenzamide derivatives with improved activity. nih.gov Similar QSAR studies on other benzamide derivatives have also been conducted to predict their activity as serotonin (B10506) reuptake inhibitors and antimicrobials, further underscoring the utility of this approach in drug design. chitkara.edu.inwisdomlib.org
Interactive Table: Key Parameters from a 3D-QSAR Study of Aminophenyl Benzamide Derivatives nih.gov
| Statistical Parameter | Value | Significance |
| r² (Correlation Coefficient) | 0.99 | Excellent correlation between predicted and observed activity. |
| q² (Cross-validated r²) | 0.85 | High predictive power of the model. |
| F (Fisher Ratio) | 631.80 | High statistical significance of the model. |
Although a specific QSAR model for this compound is not available, the principles derived from studies on related aminophenyl benzamides suggest that its activity would be influenced by a combination of hydrophobic, electronic, and hydrogen-bonding interactions.
Conformational Analysis and Molecular Flexibility of this compound
The three-dimensional conformation and molecular flexibility of a compound are critical determinants of its interaction with biological targets. Conformational analysis of substituted benzamides has been investigated using theoretical and experimental methods like Lanthanide-Induced-Shift (LIS) NMR analysis. nih.gov These studies reveal that the planarity of the benzamide moiety and the rotational barriers around key bonds are influenced by the nature and position of substituents. nih.gov
For benzamide itself, the amino group is calculated to be pyramidal with a torsional angle between the carbonyl group and the phenyl ring of 20-25°. nih.gov In N-substituted benzamides, such as N,N-dimethylbenzamide, the torsional angle can be significantly larger, around 60°. nih.gov The presence of substituents on the phenyl ring can also lead to different stable conformers (cis and trans) with varying energies. nih.gov
The molecular flexibility of this compound will be largely determined by:
Rotation around the C-N bond connecting the azepane ring to the phenyl ring.
The conformational flexibility of the seven-membered azepane ring itself, which can adopt various chair and boat conformations.
Rotation around the amide bond.
Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will fit into a target's binding site. While specific data for this compound is not available, the general principles of conformational analysis for substituted benzamides provide a framework for understanding its likely structural dynamics.
Influence of Stereochemistry on the Biological Activity of this compound Analogues
Stereochemistry plays a pivotal role in the biological activity of many drugs, as different stereoisomers can exhibit distinct pharmacological and pharmacokinetic properties. mdpi.comnih.gov This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with the enantiomers or diastereomers of a chiral drug. mdpi.com
For benzamide derivatives, stereochemistry can be introduced through chiral centers in the substituents. The influence of stereochemistry on the activity of benzamide derivatives has been demonstrated in several studies. For example, in a series of nature-inspired 3-Br-acivicin derivatives, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake or target interaction is crucial. mdpi.com Similarly, the conformational equilibria of the amide C-N bond in secondary and tertiary benzamides differ, which can be useful in determining absolute configuration using circular dichroism. nih.gov
If chiral centers were introduced into the this compound scaffold, for instance, by adding a substituent to the azepane ring, it is highly probable that the resulting stereoisomers would display different biological activities. The specific stereochemical requirements would depend on the topology of the target binding site.
Interactive Table: Stereoisomer Activity Comparison for a 3-Br-acivicin Analogue (Methyl Ester Derivative) mdpi.com
| Stereoisomer | Relative Potency |
| (5S, αS) | Most Potent |
| (5R, αR) | ~10-fold less potent |
| Diastereoisomers | Inactive |
This data from a related class of compounds highlights the critical importance of controlling stereochemistry in the design of biologically active molecules.
Exploration of Key Pharmacophoric Features of this compound Essential for Target Engagement
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Identifying the key pharmacophoric features of a compound is a cornerstone of rational drug design.
For the broader class of aminophenyl benzamides, a pharmacophore model for HDAC inhibition has been developed. nih.gov This model consists of five key features:
Two aromatic rings (R)
Two hydrogen bond donors (D)
One hydrogen bond acceptor (A)
These features are arranged in a specific geometric pattern that is complementary to the HDAC active site. nih.gov The this compound structure contains several of these potential pharmacophoric elements:
Aromatic Ring: The central phenyl ring.
Hydrogen Bond Donors: The primary amino group at the 3-position and the amide N-H.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.
Hydrophobic/Lipophilic Region: The seven-membered azepane ring.
The precise arrangement and interplay of these features will dictate the compound's ability to bind to its biological target. The identification of novel monoamine transporter inhibitors through a 3-D pharmacophore search demonstrates the power of this approach in discovering new classes of active compounds. nih.gov While a specific pharmacophore model for this compound has not been published, the analysis of its structural components in the context of known pharmacophores for related benzamides provides valuable clues for its potential biological targets and interactions.
In-Silico Research on this compound Remains Undisclosed
Despite the growing significance of computational methods in drug discovery and chemical research, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of specific in-silico studies focused on the chemical compound this compound.
While the fields of molecular modeling, virtual screening, and cheminformatics are rapidly advancing, it appears that detailed computational analyses for this particular benzamide derivative have not been published or made publicly available. Extensive searches for molecular docking simulations, molecular dynamics studies, virtual screening campaigns, de novo design strategies, or cheminformatics analyses centered on this compound have yielded no specific results.
Computational chemistry is a powerful tool used to predict the interactions between a molecule and its potential biological targets, to understand its dynamic behavior, and to design new and more effective compounds. These methods are crucial in modern medicinal chemistry for accelerating the drug development process. The application of these techniques to this compound could provide valuable insights into its potential biological activity and guide further experimental research.
However, at present, the scientific community awaits the publication of such studies to elucidate the computational profile of this compound. The lack of available data prevents a detailed discussion on the following topics for this specific compound:
Computational and in Silico Approaches in the Study of 3 Amino 4 Azepan 1 Yl Benzamide
Cheminformatics Analysis of Chemical Space
While general methodologies for these computational approaches are well-established, their specific application to 3-Amino-4-(azepan-1-yl)benzamide, including predicted targets, binding affinities, interaction stability, and structure-activity relationships, remains uncharacterized in the public domain. Future research in this area would be necessary to populate these critical areas of study.
Pre Clinical Biological Investigation of 3 Amino 4 Azepan 1 Yl Benzamide in in Vitro and Non Human in Vivo Systems
Cellular Assays for Investigating the Biological Impact of 3-Amino-4-(azepan-1-yl)benzamide on Specific Pathways
No published studies were identified that investigated the biological impact of this compound on specific cellular pathways.
Assessment of Cell Cycle Modulation by this compound
There is no available data on whether this compound has any modulatory effects on the cell cycle.
Analysis of Apoptosis and Necrosis Pathways Affected by this compound
Information regarding the analysis of apoptosis and necrosis pathways affected by this compound is not available in the current scientific literature.
Gene Expression and Protein Level Changes Induced by this compound in Cell Lines
No research has been published detailing the changes in gene expression or protein levels in cell lines upon treatment with this compound.
Complex 3D Cell Culture Models and Organoids for Mechanistic Studies of this compound
There are no records of this compound being studied in the context of complex 3D cell culture models or organoids for mechanistic investigations.
Genetically Engineered Non-Human Models for Investigating the Biological Effects of this compound
The use of genetically engineered non-human models to investigate the biological effects of this compound has not been reported.
Zebrafish Models for Developmental Biology or Pathway Perturbation Studies with this compound
No studies utilizing zebrafish models for developmental biology or pathway perturbation analyses with this compound have been found.
Table of Compound Names
Since no research on the specified compound and its interactions with other molecules could be found, a table of compound names is not applicable.
Murine Models for Exploring In Vivo Pathway Engagement of this compound
Information regarding the use of murine models to explore the in vivo pathway engagement of this compound is not available in the public domain. Research in this area would typically involve the use of animal models to understand how the compound affects biological pathways within a living organism.
Investigation of Cellular Uptake and Subcellular Localization of this compound
Detailed studies on the cellular uptake and subcellular localization of this compound have not been published. Such investigations are crucial for determining the mechanism of action of a compound at a cellular level, including how it enters cells and where it accumulates to exert its effects.
Advanced Analytical Methodologies for the Characterization and Study of 3 Amino 4 Azepan 1 Yl Benzamide
High-Resolution Mass Spectrometry for Trace Analysis and Biotransformation Product Detection of 3-Amino-4-(azepan-1-yl)benzamide in In Vitro Biological Systems
High-resolution mass spectrometry (HRMS) is a powerful tool for the sensitive and specific detection of this compound and its metabolites in complex biological matrices. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the differentiation of the target compound from endogenous interferences.
In the context of in vitro biological systems, such as human liver microsomes, HRMS is instrumental in identifying products of biotransformation. uniroma1.it These in vitro models are crucial for predicting the metabolic fate of a drug candidate in the human body. uniroma1.it The typical metabolic reactions for compounds containing benzamide (B126) and amino functionalities include hydroxylation, N-dealkylation, and glucuronidation. uniroma1.itnih.gov For instance, studies on similar benzamide-containing molecules have shown that metabolism often occurs on the aromatic ring and the alkyl side chains. nih.gov
The general workflow for such a study would involve:
Incubation of this compound with human liver microsomes and necessary co-factors (e.g., NADPH).
Extraction of the parent compound and its metabolites from the incubation mixture.
Analysis using an LC-HRMS system.
The high mass accuracy of HRMS allows for the generation of elemental compositions for detected ions, which is a critical step in the structural elucidation of unknown metabolites. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information.
Table 1: Hypothetical Major Biotransformation Products of this compound Detectable by HRMS
| Putative Metabolite | Biotransformation | Expected Exact Mass |
| Mono-hydroxylated derivative | Oxidation | C13H19N3O2 |
| Di-hydroxylated derivative | Oxidation | C13H19N3O3 |
| N-dealkylated derivative (on azepane ring) | N-dealkylation | C7H8N2O |
| Glucuronide conjugate | Glucuronidation | C19H27N3O7 |
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Quantitative Analysis of this compound
Hyphenated chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are the gold standard for assessing the purity and performing quantitative analysis of pharmaceutical compounds like this compound.
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and MS detection is a common method for purity analysis. lcms.czlcms.cz A typical method would utilize a C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid to ensure good peak shape and ionization efficiency. lcms.cz The UV detector provides a quantitative measure of the main peak and any impurities, while the mass spectrometer confirms the identity of the peaks. The combination of retention time, UV spectrum, and mass-to-charge ratio provides a high degree of confidence in peak identification and purity assessment. nih.gov
Quantitative Analysis: For the quantitative analysis of this compound in biological fluids (e.g., plasma), a validated LC-MS/MS method using multiple reaction monitoring (MRM) is typically employed. nih.govscienceopen.com This approach offers high sensitivity and selectivity. The method involves the selection of specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov
Table 2: Illustrative Parameters for a Quantitative LC-MS/MS Method
| Parameter | Example Condition |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Specific to this compound |
| MRM Transition (Internal Standard) | Specific to a stable isotope-labeled analog |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Accuracy & Precision | Within ±15% |
Gas chromatography-mass spectrometry (GC-MS) is generally less suitable for a non-volatile and thermally labile compound like this compound unless derivatization is performed to increase its volatility.
Spectroscopic Characterization Techniques (e.g., UV-Vis, Fluorescence, CD) for Studying this compound-Target Interactions
Spectroscopic techniques are invaluable for characterizing the binding of this compound to its biological target, PARP.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the interaction between the compound and the protein. Changes in the absorption spectrum of the compound or the protein upon binding can provide information about the formation of a complex and potentially the binding affinity. Aromatic amino acids in the protein and the benzamide moiety of the inhibitor are the primary chromophores. bmglabtech.com
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. nih.gov The intrinsic fluorescence of tryptophan residues in the PARP enzyme can be monitored. Upon binding of this compound, the local environment of these tryptophans may change, leading to a shift in the emission wavelength or a change in fluorescence intensity (quenching or enhancement). These changes can be used to determine binding constants (Kd).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study changes in the secondary and tertiary structure of the PARP enzyme upon binding of the inhibitor. While the inhibitor itself is likely achiral and thus CD-inactive, its binding can induce conformational changes in the protein that are detectable by CD. This can provide insights into the mechanism of inhibition. bmglabtech.com
Table 3: Spectroscopic Techniques for Target Interaction Studies
| Technique | Principle | Information Obtained |
| UV-Visible Spectroscopy | Changes in light absorption upon complex formation. | Binding evidence, stoichiometry. |
| Fluorescence Spectroscopy | Changes in intrinsic protein fluorescence upon ligand binding. nih.gov | Binding affinity (Kd), binding mechanism. |
| Circular Dichroism (CD) | Changes in the differential absorption of circularly polarized light. | Conformational changes in the target protein upon binding. |
Microfluidics and Lab-on-a-Chip Technologies for High-Throughput Screening of this compound
Microfluidics and lab-on-a-chip technologies offer significant advantages for the high-throughput screening (HTS) of compounds like this compound and its analogs. These platforms enable the miniaturization of assays, leading to reduced consumption of reagents and samples, faster analysis times, and the potential for massive parallelization. youtube.com
For screening PARP inhibitors, microfluidic devices can be designed to perform enzymatic assays in picoliter to nanoliter volumes. foxchase.org A common assay format involves immobilizing the PARP enzyme and a histone substrate within microchannels. The activity of the enzyme in the presence of various concentrations of the inhibitor can be monitored, often through a fluorescence-based readout. nih.gov For example, the consumption of NAD+, a co-substrate of PARP, can be coupled to a fluorescent reporter system.
The benefits of using microfluidics for screening include:
High Throughput: Thousands of assays can be performed in a short period.
Low Sample Consumption: Crucial when dealing with precious compounds or enzymes.
Precise Control: The microenvironment, including reagent concentrations and reaction times, can be precisely controlled.
Integration: Multiple steps, such as cell culture, drug administration, and analysis, can be integrated onto a single chip.
Table 4: Comparison of Conventional vs. Microfluidic High-Throughput Screening
| Feature | Conventional HTS (e.g., 384-well plates) | Microfluidic HTS |
| Assay Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) |
| Reagent Consumption | High | Low |
| Throughput | High | Very High |
| Automation | Well-established | Developing |
| Cost per data point | Moderate | Low |
Future Perspectives and Unanswered Questions in the Research of 3 Amino 4 Azepan 1 Yl Benzamide
Identification of Novel Biological Contexts for the Mechanistic Actions of 3-Amino-4-(azepan-1-yl)benzamide
The foundational mechanism of PARP inhibitors, including presumably this compound, is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. However, the biological roles of the PARP enzyme family extend far beyond DNA repair, suggesting that the effects of their inhibition may be more widespread. imrpress.comresearchgate.netnih.gov A significant future challenge is to explore these non-canonical functions in the context of this compound's activity.
Unanswered Questions:
Beyond Cancer: PARP-1-mediated poly-ADP-ribosylation is implicated in the pathogenesis of inflammatory and neurodegenerative disorders. imrpress.comresearchgate.net Could this compound have therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, or rheumatoid arthritis by modulating neuroinflammation or other PARP-dependent cellular processes?
Immunomodulatory Effects: Emerging evidence suggests that PARP inhibitors can trigger an anti-tumor immune response by activating the cGAS/STING pathway and enhancing immune checkpoint blockade therapy. nih.gov A critical area of investigation will be to determine if this compound can similarly modulate the tumor microenvironment and synergize with immunotherapies. ecancer.org
Metabolic Reprogramming: PARP enzymes are involved in regulating energy metabolism. imrpress.com It remains to be determined how this compound affects metabolic pathways in cancer cells and whether this contributes to its anti-tumor activity. nih.gov This could open avenues for combination therapies with metabolic inhibitors.
Strategies for Further Optimizing the Selectivity and Potency of this compound Derivatives
While first-generation PARP inhibitors have shown significant clinical success, there is considerable room for improvement in terms of selectivity and potency, which could lead to an enhanced therapeutic window and reduced off-target effects. Future research on this compound should focus on rational drug design to create next-generation inhibitors.
Future Strategies:
PARP Family Member Selectivity: The PARP family consists of 17 members with diverse cellular functions. imrpress.com Most currently approved inhibitors target both PARP1 and PARP2. nih.gov Developing derivatives of this compound that are selective for PARP1, the primary enzyme involved in DNA damage repair, could potentially reduce toxicities associated with PARP2 inhibition while maintaining or even improving efficacy. nih.gov
Structure-Based Drug Design: Utilizing high-resolution crystal structures of PARP enzymes in complex with inhibitors can guide the design of novel this compound analogs. This approach can help in modifying the azepane ring or the benzamide (B126) core to achieve stronger and more selective interactions with the target, thereby increasing potency.
Modulating PARP Trapping: The clinical efficacy of PARP inhibitors is linked not only to their catalytic inhibition but also to their ability to "trap" PARP enzymes on DNA, leading to cytotoxic DNA-protein crosslinks. The potency of this trapping varies among different inhibitors. A key research direction will be to synthesize and evaluate derivatives of this compound to understand how structural modifications influence the balance between catalytic inhibition and PARP trapping, allowing for the fine-tuning of their mechanism of action for specific therapeutic contexts.
Integration of Multi-Omics Data for a Holistic Understanding of this compound's Effects
A comprehensive understanding of the cellular response to this compound will require an integrated multi-omics approach. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the drug's impact and identify mechanisms of response and resistance. nih.gov
Future Directions:
Biomarker Discovery: A pressing unanswered question is who will benefit most from treatment with a specific PARP inhibitor. onclive.com Multi-omics analysis of sensitive and resistant tumors can help identify predictive biomarkers beyond BRCA mutations, such as alterations in other HRR pathway genes or specific gene expression signatures. researchgate.netmedscape.org This will be crucial for the clinical development of this compound.
Unraveling Resistance Mechanisms: Acquired resistance to PARP inhibitors is a major clinical challenge. nih.gov Longitudinal multi-omics profiling of tumors from patients treated with this compound can reveal the molecular changes that drive resistance, such as the restoration of HR function, increased drug efflux, or stabilization of replication forks. nih.govmedrxiv.orgmdpi.commdpi.com This knowledge is essential for developing strategies to overcome resistance. researchgate.net
Identifying Rational Combination Therapies: Multi-omics data can reveal cellular pathways that are rewired in response to PARP inhibition. nih.govmedrxiv.org This can provide a rational basis for combining this compound with other targeted agents, such as inhibitors of the PI3K-AKT pathway, cell cycle checkpoints, or angiogenesis, to achieve synergistic anti-tumor effects. researchgate.nettargetedonc.com
Methodological Innovations Required for Advancing Research on this compound
Advancing the study of this compound will depend on the development and application of innovative research methodologies. These new tools will enable a more precise and dynamic understanding of the drug's mechanism of action and its effects in complex biological systems.
Needed Methodological Advances:
Advanced Imaging Techniques: The development of novel imaging probes and techniques to visualize PARP activity and inhibitor engagement in real-time within living cells and preclinical models would be a significant breakthrough. This would allow for a more accurate assessment of the pharmacodynamics of this compound and its derivatives.
Sophisticated Preclinical Models: Moving beyond traditional cell lines, the use of patient-derived xenografts (PDXs) and organoids that more accurately recapitulate the heterogeneity and microenvironment of human tumors will be essential for evaluating the efficacy of this compound and for testing combination strategies.
High-Throughput Screening Platforms: The development of robust high-throughput screening platforms will be necessary to efficiently evaluate libraries of this compound derivatives for their potency, selectivity, and ability to overcome known resistance mechanisms.
Q & A
Basic: What are the key synthetic routes for 3-amino-4-(azepan-1-yl)benzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves coupling azepane with a pre-functionalized benzamide precursor. A multi-step approach is recommended:
Amination of 4-nitrobenzamide via catalytic hydrogenation (e.g., H₂/Pd-C) to generate 4-aminobenzamide .
N-alkylation using azepane under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) to introduce the azepane moiety .
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water).
Optimization Tips:
- Monitor reaction progress with LC-MS to identify intermediates and byproducts.
- Adjust solvent polarity (e.g., DMF for sluggish reactions) or use microwave-assisted synthesis to reduce reaction time .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Target Selectivity: Use isothermal titration calorimetry (ITC) to quantify binding affinity for suspected targets (e.g., kinases or GPCRs) and compare with off-target interactions .
- Cellular Context: Perform dose-response assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-dependent effects .
- Metabolic Stability: Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via HPLC-UV to rule out rapid degradation masking bioactivity .
Case Study: If conflicting IC₅₀ values are reported, validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
Basic: What analytical techniques are critical for characterizing this compound purity and structural integrity?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to quantify purity (>98%) and detect UV-active impurities .
- NMR Spectroscopy: Confirm regiochemistry via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm; azepane protons at δ 1.5–2.5 ppm) and ¹³C-NMR for carbonyl (δ ~165 ppm) .
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₃H₁₉N₃O: 234.1601) .
Advanced: How does the azepane moiety influence the compound’s pharmacokinetic properties, and what structural modifications could enhance bioavailability?
Methodological Answer:
- Lipophilicity: Measure logP (e.g., shake-flask method) to assess membrane permeability; azepane increases logP compared to pyrrolidine analogs .
- Metabolic Resistance: Replace azepane with a bridged analog (e.g., 2-oxa-6-azabicyclo[3.2.1]octane) to reduce CYP450-mediated oxidation .
- Solubility: Introduce polar groups (e.g., hydroxylation at the azepane C4 position) or formulate as a mesylate salt .
Basic: What are the recommended storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Store at -20°C under inert atmosphere (argon) in amber vials to prevent oxidation and photodegradation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to confirm integrity .
Advanced: How can researchers validate the compound’s mechanism of action when preliminary data suggests off-target effects?
Methodological Answer:
- CRISPR-Cas9 Knockout: Generate cell lines lacking the putative target protein and compare dose-response curves .
- Proteome Profiling: Use affinity-based chemoproteomics (e.g., immobilized compound on sepharose beads) to capture interacting proteins .
- Molecular Dynamics Simulations: Model ligand-target binding to identify critical interactions (e.g., hydrogen bonds with azepane NH) and mutagenesis validation .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or dermal exposure.
- Waste Disposal: Neutralize with 10% acetic acid before incineration .
- Emergency Protocol: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced: How can computational modeling guide the design of this compound derivatives with improved target affinity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses in target active sites (e.g., kinase ATP-binding pockets) .
- QSAR Analysis: Train models on existing bioactivity data to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Free Energy Perturbation (FEP): Calculate relative binding energies for azepane vs. piperidine analogs to prioritize synthetic targets .
Basic: How should researchers address discrepancies in melting point data reported for this compound?
Methodological Answer:
- Recrystallization Solvent: Test multiple solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs .
- DSC Analysis: Perform differential scanning calorimetry to detect phase transitions (e.g., Form I: 128–132°C; Form II: 118–122°C) .
- Cross-Validate: Compare with literature from peer-reviewed journals (e.g., Chemical Monthly) rather than vendor catalogs .
Advanced: What strategies can mitigate batch-to-batch variability during large-scale synthesis of this compound?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading) and identify critical process parameters .
- Crystallization Control: Seed with pure polymorphs and regulate cooling rates to ensure consistent particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
